molecular formula C22H28BrN3O4 B5193049 5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide

5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide

Cat. No.: B5193049
M. Wt: 478.4 g/mol
InChI Key: MHBDNELUTKTXPO-UHFFFAOYSA-M
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Description

5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide is a useful research compound. Its molecular formula is C22H28BrN3O4 and its molecular weight is 478.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 477.12632 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches

    The synthesis of related imidazo[4,5-c]pyridin-5-ium bromide derivatives, such as those obtained from 5-(bromomethyl)hept-4-en-3-one and 5-bromopent-3-en-2-one derivatives, highlights the potential methods for synthesizing compounds similar to the one . These methods involve alkylation and cyclization of quaternary azolium salts in the presence of bases (Potikha, Turelik, & Kovtunenko, 2012).

  • Chemical Reactions and Properties

    Various studies on imidazo[4,5-b]pyridin-2-one derivatives, a chemical structure related to the compound , show the possibilities of halogenation and reaction with different substrates. These studies give insights into the potential chemical behavior and applications of the compound in scientific research (Yutilov et al., 2005).

Potential Biomedical Applications

  • Antineoplastic Agents

    Imidazo[4,5-c]pyridin-5-ium bromide derivatives have been studied for their potential as antineoplastic agents. One such study on imidazo[2,1-a]pyridine derivatives demonstrated high antitumor potential on human cancer cell lines, suggesting a similar potential for the compound (Potikha & Brovarets, 2020).

  • Cytotoxic Activity Against Cancer Cell Lines

    A compound with a similar structural framework, 2-[2-methyl-5-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrol-3-yl]-2-oxo-N-(pyridin-4-yl) acetamide, demonstrated good cytotoxicity against breast cancer cell lines. This implies that the compound may also exhibit significant cytotoxic activity in similar biomedical contexts (Saeedian Moghadam & Amini, 2018).

Catalytic Applications

  • Catalytic Properties in Chemical Synthesis: Imidazo[4,5-c]pyridin-5-ium bromide derivatives have been explored for their use as catalysts or ligands in chemical reactions. For instance, studies on ruthenium complexes with N-heterocyclic carbene NNC-pincer ligands, involving similar imidazolium structures, indicate potential applications in catalysis and chemical synthesis (Mejuto et al., 2015).

Molecular Structure and Design

  • Molecular Design for Specific Reactions: The synthesis and study of similar imidazo[4,5-c]pyridin-5-ium bromide derivatives reveal insights into molecular design tailored for specific reactions. For example, the design of molecules for particular halogenation reactions can inform the modification of the compound for desired chemical properties and reactions (Yutilov et al., 2005).

Properties

IUPAC Name

3,3-dimethyl-1-[1-methyl-2-(3,4,5-trimethoxyphenyl)imidazo[4,5-c]pyridin-5-ium-5-yl]butan-2-one;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N3O4.BrH/c1-22(2,3)19(26)13-25-9-8-16-15(12-25)23-21(24(16)4)14-10-17(27-5)20(29-7)18(11-14)28-6;/h8-12H,13H2,1-7H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHBDNELUTKTXPO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C[N+]1=CC2=C(C=C1)N(C(=N2)C3=CC(=C(C(=C3)OC)OC)OC)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide
Reactant of Route 2
Reactant of Route 2
5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide
Reactant of Route 3
5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide
Reactant of Route 4
Reactant of Route 4
5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide
Reactant of Route 5
Reactant of Route 5
5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide
Reactant of Route 6
5-(3,3-dimethyl-2-oxobutyl)-1-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-c]pyridin-5-ium bromide

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